molecular formula C26H18BrNS B15008065 N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline

N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline

Katalognummer: B15008065
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: CNZISEOXJABBOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline typically involves a condensation reaction between 4-bromobenzaldehyde and 4-(9H-thioxanthen-9-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and thioxanthene groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application, but they generally involve interactions with enzymes, receptors, or other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline is unique due to its specific combination of a bromophenyl group and a thioxanthene moiety.

Eigenschaften

Molekularformel

C26H18BrNS

Molekulargewicht

456.4 g/mol

IUPAC-Name

1-(4-bromophenyl)-N-[4-(9H-thioxanthen-9-yl)phenyl]methanimine

InChI

InChI=1S/C26H18BrNS/c27-20-13-9-18(10-14-20)17-28-21-15-11-19(12-16-21)26-22-5-1-3-7-24(22)29-25-8-4-2-6-23(25)26/h1-17,26H

InChI-Schlüssel

CNZISEOXJABBOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.